KS370G

Catalog No.
S531929
CAS No.
105955-01-9
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KS370G

CAS Number

105955-01-9

Product Name

KS370G

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)

InChI Key

QOWABIXYAFJMQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O

solubility

Soluble in DMSO

Synonyms

KS370G; KS-370-G; KS 370 G;

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O

The exact mass of the compound Caffeic Acid Phenethyl Amide is 283.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KS370G, scientifically recognized as caffeic acid phenethyl amide, is a synthetic derivative of caffeic acid. It is characterized by its chemical formula C17_{17}H17_{17}NO3_3 and has gained attention for its potential therapeutic applications, particularly in the fields of nephrology and cardiology. This compound exhibits a range of biological activities, including antifibrotic, anti-inflammatory, and antioxidant effects, making it a subject of interest in various medical research studies .

That contribute to its biological activity. The compound primarily functions as an inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which is crucial in the development of renal fibrosis. By blocking the phosphorylation of Smad2/3 proteins, KS370G effectively reduces the expression of fibrotic markers such as collagen I and alpha-smooth muscle actin (α-SMA) in renal cells . Additionally, it has been shown to modulate the extracellular matrix (ECM) composition by decreasing the synthesis of pathological ECM components while promoting their degradation .

KS370G exhibits notable biological activities that have been extensively studied:

  • Antifibrotic Effects: Research indicates that KS370G significantly reduces renal fibrosis in animal models by inhibiting myofibroblast activation and ECM deposition .
  • Anti-inflammatory Properties: The compound also demonstrates anti-inflammatory effects, which are beneficial in mitigating kidney injury and inflammation associated with various renal diseases .
  • Cardiovascular Protection: In addition to its renal benefits, KS370G has been shown to improve left ventricular hypertrophy and function in models of pressure overload, indicating its potential as a cardiovascular protective agent .

The synthesis of KS370G typically involves the derivatization of caffeic acid. Common methods include:

  • Amidation Reaction: Caffeic acid is reacted with phenethylamine under controlled conditions to form KS370G through an amide bond formation.
  • Solvent-Assisted Techniques: The reaction may be facilitated using solvents like ethanol or dimethyl sulfoxide (DMSO) to enhance yield and purity.
  • Purification: Post-synthesis, KS370G is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing .

KS370G has several promising applications:

  • Renal Therapeutics: Its antifibrotic properties make it a candidate for treating chronic kidney diseases characterized by fibrosis.
  • Cardiovascular Health: Due to its protective effects on cardiac function, it may be useful in managing conditions such as hypertension and heart failure .
  • Research Tool: As a model compound, KS370G is employed in studies investigating amide bond formation and other chemical reactivity aspects.

Studies on KS370G have highlighted its interactions with various biological pathways:

  • TGF-β Signaling Pathway: KS370G inhibits TGF-β1-induced phosphorylation of Smad2/3, which is critical in fibrogenesis. This action leads to decreased expression of fibrotic markers in renal cells .
  • Cellular Responses: In vitro studies show that KS370G alters cellular responses to TGF-β1 by reducing α-SMA expression and enhancing E-cadherin levels, indicating a shift towards a less fibrotic phenotype .

Several compounds share structural or functional similarities with KS370G. Here are some notable examples:

Compound NameChemical StructureKey Characteristics
Caffeic AcidC9_{9}H8_{8}O4_{4}Natural phenolic compound with antioxidant properties
Caffeic Acid Phenethyl EsterC17_{17}H18_{18}O4_{4}Exhibits similar antifibrotic effects but differs in bioavailability
CurcuminC21_{21}H20_{20}O6_{6}Known for anti-inflammatory and anticancer properties

Uniqueness of KS370G

KS370G stands out due to its specific mechanism of action targeting the TGF-β signaling pathway, which is less pronounced in other similar compounds. While caffeic acid and its derivatives exhibit general antioxidant properties, KS370G's targeted antifibrotic effects make it particularly valuable for therapeutic applications in renal and cardiovascular health.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Chuang ST, Kuo YH, Su MJ. KS370G, a caffeamide derivative, attenuates unilateral ureteral obstruction-induced renal fibrosis by the reduction of inflammation and oxidative stress in mice. Eur J Pharmacol. 2015 Mar 5;750:1-7. doi: 10.1016/j.ejphar.2015.01.020. Epub 2015 Jan 22. PubMed PMID: 25620133.
2: Chuang ST, Kuo YH, Su MJ. Antifibrotic effects of KS370G, a caffeamide derivative, in renal ischemia-reperfusion injured mice and renal tubular epithelial cells. Sci Rep. 2014 Jul 24;4:5814. doi: 10.1038/srep05814. PubMed PMID: 25056456; PubMed Central PMCID: PMC4108915.
3: Lu DY, Huang BR, Yeh WL, Lin HY, Huang SS, Liu YS, Kuo YH. Anti-neuroinflammatory effect of a novel caffeamide derivative, KS370G, in microglial cells. Mol Neurobiol. 2013 Dec;48(3):863-74. doi: 10.1007/s12035-013-8474-y. Epub 2013 Jun 26. PubMed PMID: 23801310.
4: Weng YC, Chuang CF, Chuang ST, Chiu HL, Kuo YH, Su MJ. KS370G, a synthetic caffeamide derivative, improves left ventricular hypertrophy and function in pressure-overload mice heart. Eur J Pharmacol. 2012 Jun 5;684(1-3):108-15. doi: 10.1016/j.ejphar.2012.03.029. Epub 2012 Mar 29. PubMed PMID: 22484506.
5: Weng YC, Chiu HL, Lin YC, Chi TC, Kuo YH, Su MJ. Antihyperglycemic effect of a caffeamide derivative, KS370G, in normal and diabetic mice. J Agric Food Chem. 2010 Sep 22;58(18):10033-8. doi: 10.1021/jf1024246. PubMed PMID: 20804127.

Explore Compound Types